

An In-depth Technical Guide to the Chemical Structure and Synthesis of Bromisoval

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This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Bromisoval**, a sedative and hypnotic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Bromisoval, also known as bromovalerylurea, is a bromoureide compound first synthesized in 1907.[1] Its chemical structure is characterized by a ureide functional group attached to a 2-bromo-3-methylbutanoyl moiety.[2] The presence of a bromine atom is crucial to its pharmacological activity.[3]

Below is a summary of the key chemical identifiers for **Bromisoval**:



| Identifier | Value | |
|----------------------|---|--|
| IUPAC Name | (2-bromo-3-methylbutanoyl)urea[4] | |
| Alternate IUPAC Name | (RS)-2-Bromo-N-carbamoyl-3- methylbutanamide[1] | |
| CAS Number | 496-67-3[1][5] | |
| Chemical Formula | C ₆ H ₁₁ BrN ₂ O ₂ [4][5] | |
| Molecular Weight | 223.07 g/mol [4][5] | |
| SMILES Notation | CC(C)C(Br)C(=O)NC(N)=O[1][4] | |
| InChI Key | CMCCHHWTTBEZNM-UHFFFAOYSA-N[5] | |

A table summarizing the physicochemical properties of **Bromisoval** is provided below:

| Property | Value | |
|----------------|---|--|
| Appearance | White to off-white crystalline powder[3] | |
| logP | 1.057[1] | |
| pKa (Acidity) | 10.536[1] | |
| pKb (Basicity) | 3.461[1] | |
| Solubility | Soluble in organic solvents, less soluble in water[3] | |

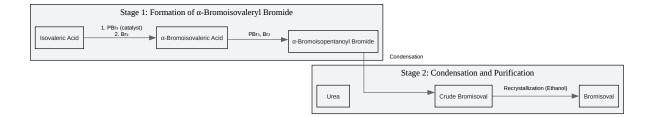
Synthesis of Bromisoval

The primary synthesis route for **Bromisoval** involves a multi-step process starting from isovaleric acid.[1][6] The key transformations include a Hell-Volhard-Zelinsky bromination followed by condensation with urea.[1][6] A patented method outlines a process designed for high yield and purity.[7]

The overall synthesis can be visualized as a two-stage process:



- Formation of α-Bromoisovaleryl Bromide: Isovaleric acid is first converted to its α-bromo derivative, which is then transformed into the corresponding acyl bromide.
- Condensation with Urea: The resulting α-bromoisovaleryl bromide is reacted with urea to form the final product, **Bromisoval**.



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Caption: Synthesis pathway of **Bromisoval** from Isovaleric Acid.

Experimental Protocols

The following experimental protocols are based on a patented synthesis method which reports high product yield and purity.[7]

Step 1: Synthesis of α-Bromoisovaleric Acid

- Objective: To introduce a bromine atom at the alpha position of isovaleric acid.
- Methodology: This step employs the Hell-Volhard-Zelinsky reaction.[1][6]
 - React isovaleric acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[7]
 - The reaction mixture is typically heated to facilitate the reaction.



 The product, α-bromoisovaleric acid, is an important intermediate for the next stage of the synthesis.[8][9]

Step 2: Formation of α -Bromoisopentanoyl Bromide

- Objective: To convert the carboxylic acid group of α-bromoisovaleric acid into a more reactive acyl bromide.
- Methodology:
 - \circ The α -bromoisovaleric acid from the previous step is treated with additional phosphorus tribromide and bromine.[7]
 - The reaction is driven to completion, and the resulting α -bromoisopentanoyl bromide is purified by distillation under reduced pressure.[7]
 - The fraction collected at 85-95 °C under a pressure of 20-30 mmHg corresponds to the desired product.[7]

Step 3: Condensation with Urea to form Bromisoval

- Objective: To form the ureide by reacting the acyl bromide with urea.
- Methodology:
 - The purified α-bromoisopentanoyl bromide is condensed with urea.[7] This reaction forms
 the N-acylurea structure of Bromisoval.
 - The resulting crude **Bromisoval** is then subjected to purification.

Step 4: Purification of Bromisoval

- Objective: To obtain high-purity **Bromisoval**.
- Methodology:
 - The crude Bromisoval is recrystallized from ethanol.[7]



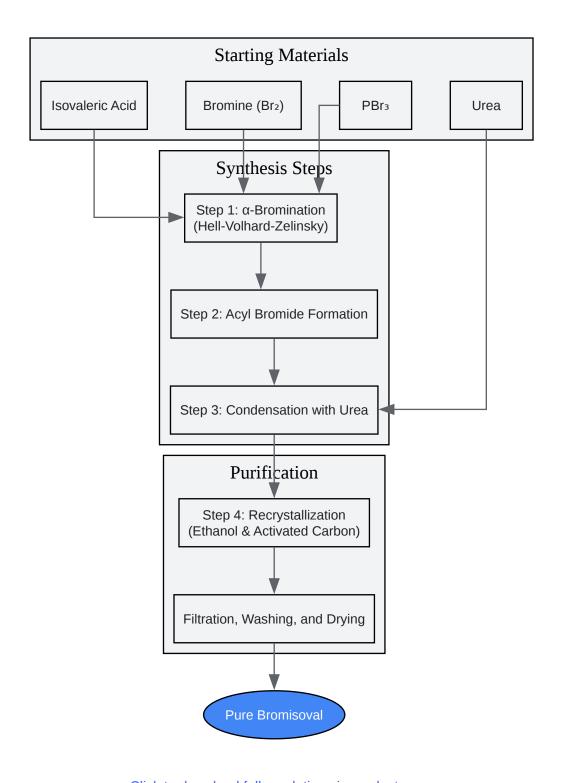




- Activated carbon is used to decolorize the solution.[7]
- The optimal ratio for recrystallization is given as crude Bromisoval:ethanol:activated
 carbon = 1: 2.5: 0.01.[7]
- After cooling and crystallization, the purified product is filtered, washed with cold ethanol,
 and dried.[7]
- This purification process yields a final product with a purity that meets pharmaceutical standards. The reported yield for the condensation and purification steps is over 76%.[7]

The following diagram illustrates the experimental workflow for the synthesis and purification of **Bromisoval**.





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Caption: Experimental workflow for the synthesis of **Bromisoval**.

Quantitative Data



The synthesis process includes specific parameters that are crucial for achieving high yield and purity.

| Parameter | Value | Stage |
|---------------------------|------------------|---|
| Distillation Temperature | 85-95 °C | α-Bromoisopentanoyl Bromide Purification |
| Distillation Pressure | 20-30 mmHg | α-Bromoisopentanoyl Bromide Purification |
| Recrystallization Solvent | Ethanol | Bromisoval Purification |
| Decolorizing Agent | Activated Carbon | Bromisoval Purification |
| Yield (Steps 3 & 4) | > 76% | Condensation and Purification |

This guide provides a detailed overview of the chemical properties and synthesis of **Bromisoval**, intended to support further research and development in this area.

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